

2-Hydroxycarbazole: A Versatile Scaffold in Scientific Research

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Compound of Interest

Compound Name: 2-Hydroxycarbazole

Cat. No.: B1203736

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a molecule of significant interest across various scientific disciplines. Its rigid, planar structure, coupled with the reactive hydroxyl and amine functionalities, makes it a versatile building block for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the applications of **2-Hydroxycarbazole** in research, with a focus on its synthesis, biological activities, and role in materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in laboratory settings.

Chemical Synthesis

The efficient synthesis of **2-Hydroxycarbazole** and its derivatives is crucial for its exploration in various research fields. Several methods have been developed, with photochemical synthesis in a continuous flow reactor being a particularly noteworthy advancement.

Photochemical Continuous Flow Synthesis of 2-Hydroxycarbazole

A green and high-throughput method for synthesizing **2-Hydroxycarbazole** involves the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.^[1] This reaction

is typically carried out in a millimeter-scale photoreactor under UV-LED irradiation.

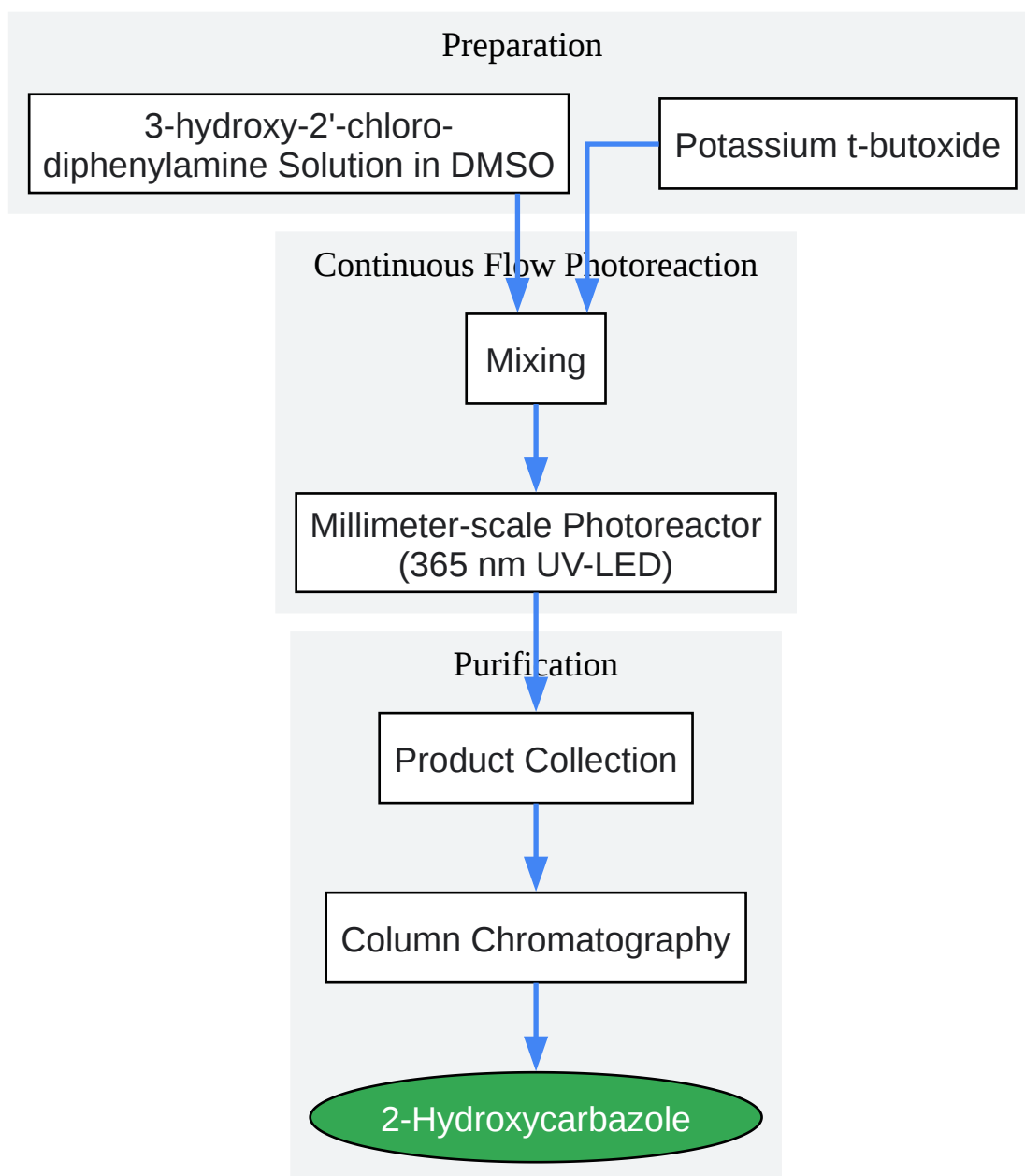
Experimental Protocol:

- **Reactor Setup:** A self-designed millimeter-scale photoreactor is used, fabricated using techniques like femtosecond laser engraving to ensure precise dimensions and efficient light penetration.
- **Reactant Preparation:** A solution of 3-hydroxy-2'-chloro-diphenylamine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- **Catalyst Addition:** A base catalyst, typically potassium t-butoxide, is added to the reactant solution.
- **Photoreaction:** The solution is continuously pumped through the photoreactor, which is illuminated by a 365 nm UV-LED.
- **Reaction Parameters:** The residence time of the reactant solution in the photoreactor is a critical parameter. Under optimized conditions, a residence time of approximately 1 minute can yield significant product formation.[\[1\]](#)
- **Product Isolation:** The product mixture exiting the reactor is collected and purified using standard techniques like column chromatography to isolate **2-Hydroxycarbazole**.

Quantitative Data:

Parameter	Value	Reference
Reactant	3-hydroxy-2'-chloro-diphenylamine	[1]
Solvent	Dimethyl sulfoxide (DMSO)	[1]
Catalyst	Potassium t-butoxide	[1]
Light Source	365 nm UV-LED	[1]
Residence Time	1 minute	[1]
Yield of 2-Hydroxycarbazole	31.6%	[1]

Experimental Workflow:



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Caption: Continuous flow photochemical synthesis of **2-Hydroxycarbazole**.

N-Alkylation of 2-Hydroxycarbazole

The nitrogen atom of the carbazole ring can be readily alkylated to produce a variety of N-substituted derivatives, which often exhibit distinct biological and physical properties.

Experimental Protocol:

- **Base Treatment:** **2-Hydroxycarbazole** is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent system like a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
- **Deprotonation:** The NaH deprotonates the nitrogen of the carbazole ring, forming the corresponding sodium salt.
- **Alkylation:** An alkylating agent, such as an alkyl halide (e.g., butyl bromide), is added to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature for a specified period to allow for the nucleophilic substitution to occur.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Biological Applications

2-Hydroxycarbazole and its derivatives have shown promise in several areas of biomedical research, including oncology and microbiology.

Anticancer Activity

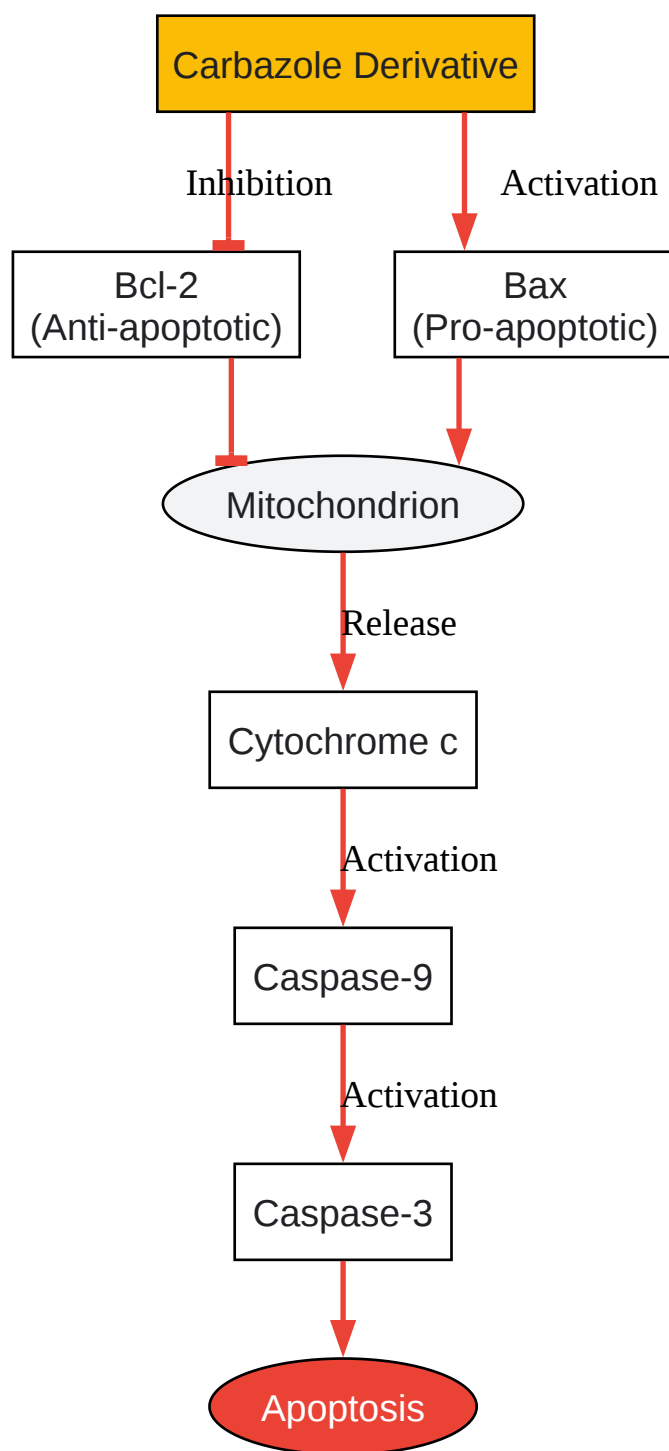
Numerous studies have investigated the cytotoxic effects of carbazole derivatives against various cancer cell lines. While specific IC₅₀ values for **2-Hydroxycarbazole** are not extensively reported in publicly available literature, data for its derivatives highlight the potential of this scaffold in cancer therapy.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Carbazole Derivative 14a	Gastric Adenocarcinoma (7901)	11.8 ± 1.26	[2]
Carbazole Derivative 14a	Human Melanoma (A875)	9.77 ± 8.32	[2]
Phenylcarbazole Derivative	Human Leukemia (CEM)	0.01 - 0.1	[3]
Carbazole-dithiocarbamate 12	Glioma (C6)	12.2	[4]
Mahanine	Colon Cancer (HCT116)	25.5	[4]
Mahanine	Cervical Cancer (HeLa)	24.3	[4]
Pyrido[2,3-a]carbazole 34	Cervical Cancer (HeLa)	13.42	[4]

Signaling Pathway (Hypothesized):

The precise mechanisms of action for many cytotoxic carbazole derivatives are still under investigation, but potential pathways include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.



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Caption: Hypothesized apoptotic pathway induced by carbazole derivatives.

Antimicrobial Activity

Carbazole derivatives have also demonstrated significant activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

Compound Class	Microorganism	MIC (µg/mL)	Reference
Carbazole-based sulfonamides	S. aureus	50	[3]
Pyrano[3,2-c]carbazoles	A. niger	0.49	[3]
Carbazole-azole derivatives	E. faecalis	2	[3]
Carbazole-azole derivatives	S. aureus	4	[3]

Calcium Mobilization

2-Hydroxycarbazole has been identified as a modulator of intracellular calcium (Ca^{2+}) release. [5][6] This activity is of significant interest in studying cellular signaling pathways.

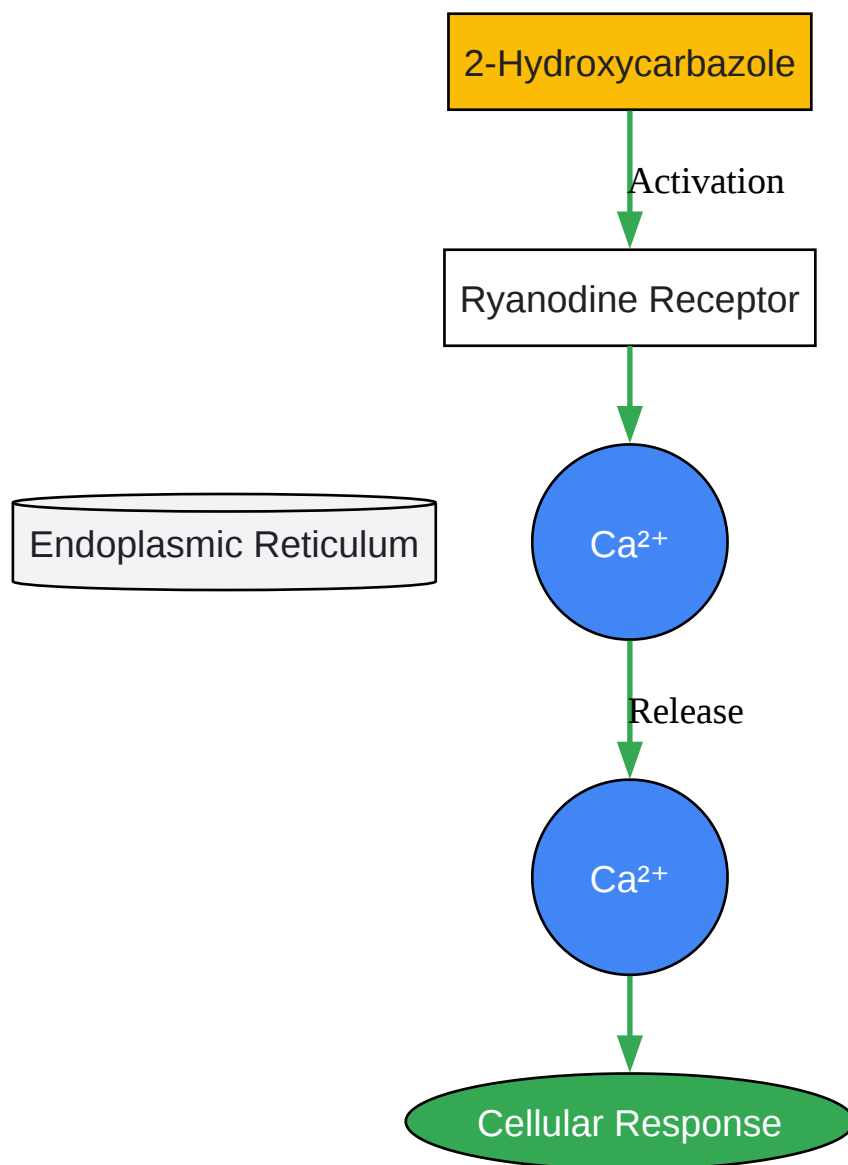
Experimental Protocol for Ca^{2+} Mobilization Assay (General):

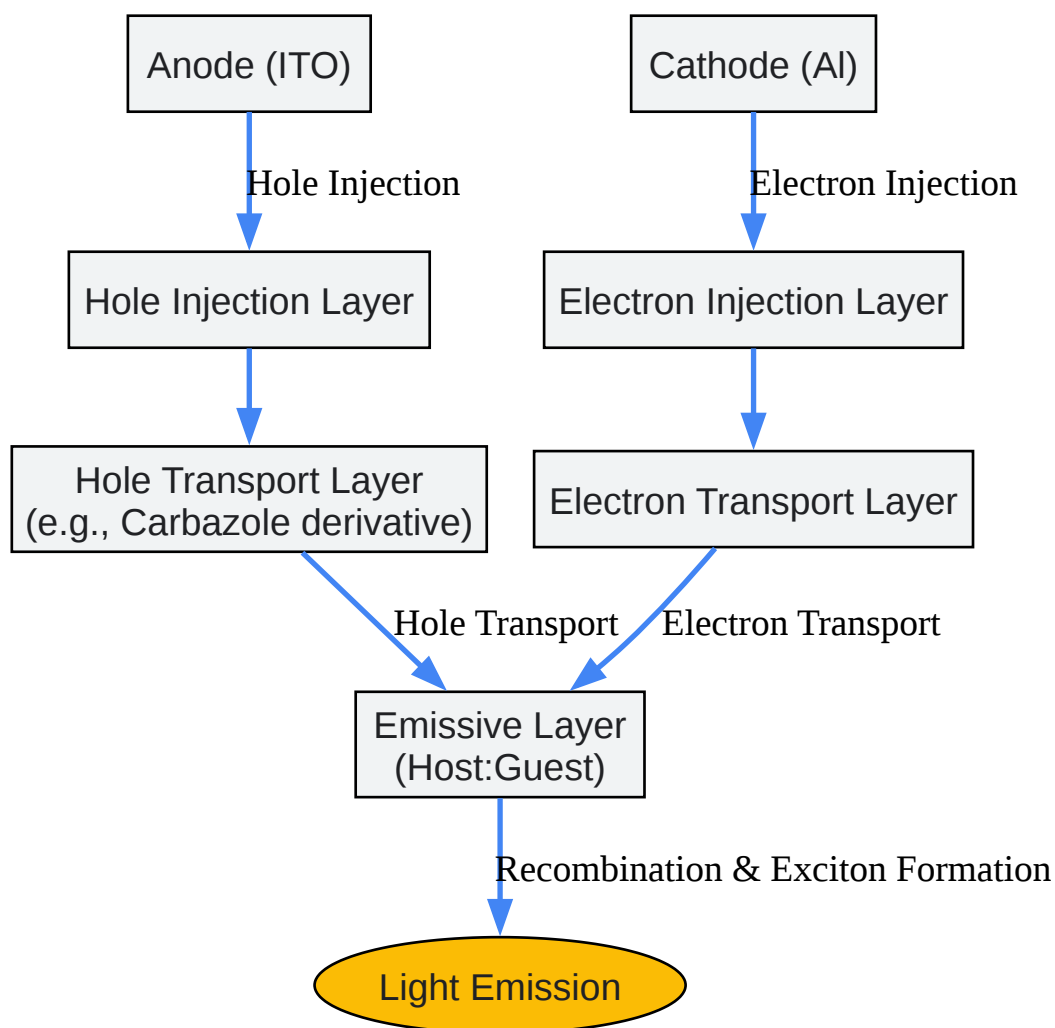
- **Cell Culture:** A suitable cell line expressing the target receptor (e.g., ryanodine receptor) is cultured in appropriate media.
- **Cell Loading:** The cells are loaded with a Ca^{2+} -sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- **Baseline Measurement:** The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
- **Compound Addition:** A solution of **2-Hydroxycarbazole** at the desired concentration is added to the cells.

- **Fluorescence Monitoring:** The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular Ca^{2+} concentration.
- **Data Analysis:** The fluorescence data is analyzed to determine the kinetics and magnitude of the Ca^{2+} release.

Signaling Pathway:

2-Hydroxycarbazole has been shown to induce Ca^{2+} release from intracellular stores, such as the endoplasmic reticulum, by acting on specific ion channels like the ryanodine receptor.





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